The compound (2R,3R,4S,5R)-2-(6-Amino-2-(2-methoxyphenethoxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its purine base structure, which is a common feature in many biological molecules, including nucleotides.
The compound falls under the category of nucleoside analogs due to its structural similarity to nucleosides, which are the building blocks of nucleic acids. Its classification is further supported by its molecular structure, which includes a purine base and a sugar moiety.
The synthesis of this compound typically involves several steps, including:
The synthesis may require specific reagents such as:
The molecular formula of this compound is , and it has a molecular weight of approximately 348.36 g/mol. The structure includes:
The compound can be represented using various structural notations:
CCOC1=NC2=C(N1)N(C(=O)N(C2=O)C(C(CO)O)OC)C(CO)O
InChI=1S/C15H20N5O5/c1-4-20-15-16-8(17)6(19)7(18)5(2-3-12)21-15/h4-7,12,17-19H,2-3H2,1H3,(H2,16,18)/t6-,7-,12?/m0/s1
The compound can participate in various chemical reactions typical for nucleoside analogs:
Reactions involving this compound are generally monitored using techniques such as:
The mechanism of action for this compound primarily involves its interaction with biological targets similar to those of natural nucleosides. It may act as an inhibitor or modulator of various enzymes involved in nucleotide metabolism.
Research indicates that compounds with similar structures can inhibit enzymes like adenosine deaminase or kinases, potentially leading to therapeutic effects in conditions such as cancer or viral infections.
The compound typically appears as a white to off-white solid. It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Key chemical properties include:
This compound has potential applications in:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8